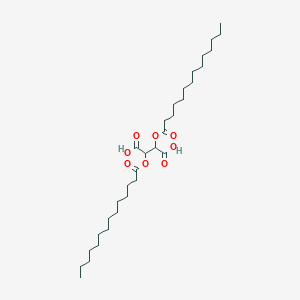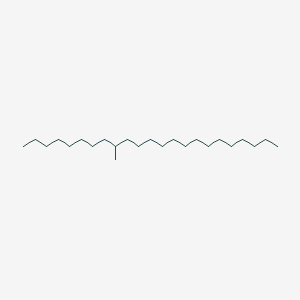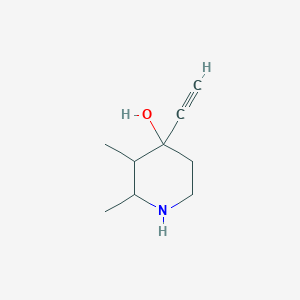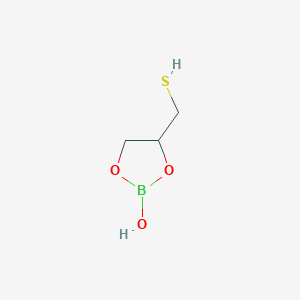![molecular formula C18H15NO3 B14471847 N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine CAS No. 71637-98-4](/img/structure/B14471847.png)
N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a pyran ring substituted with methoxyphenyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization with hydroxylamine hydrochloride under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-Methoxyphenyl)-1-methylethyl]hydroxylamine
- N,N-Bis(4-methoxyphenyl)hydroxylamine
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyran ring and methoxyphenyl substitution make it particularly interesting for various applications, setting it apart from other similar compounds .
Propiedades
Número CAS |
71637-98-4 |
|---|---|
Fórmula molecular |
C18H15NO3 |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
N-[2-(4-methoxyphenyl)-6-phenylpyran-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C18H15NO3/c1-21-16-9-7-14(8-10-16)18-12-15(19-20)11-17(22-18)13-5-3-2-4-6-13/h2-12,20H,1H3 |
Clave InChI |
CTTGMQZUFRBZOU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NO)C=C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)


![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)
![2-[(Bromoacetyl)oxy]ethyl prop-2-enoate](/img/structure/B14471808.png)
![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14471812.png)


![8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14471825.png)
